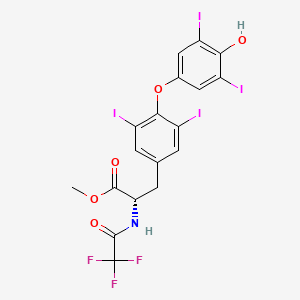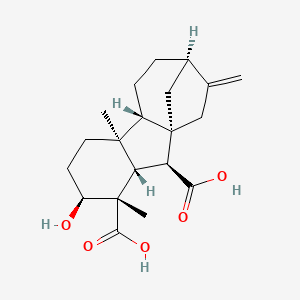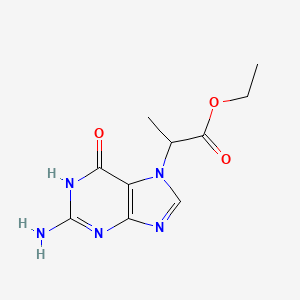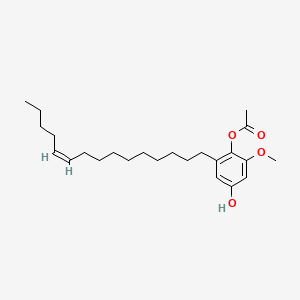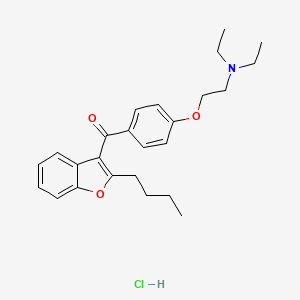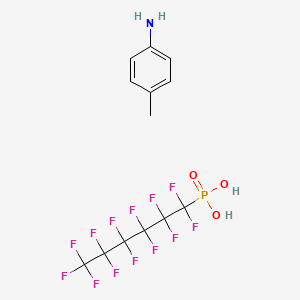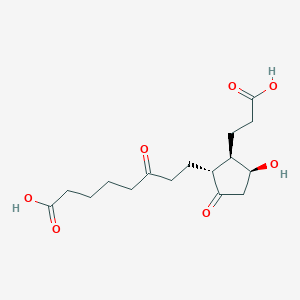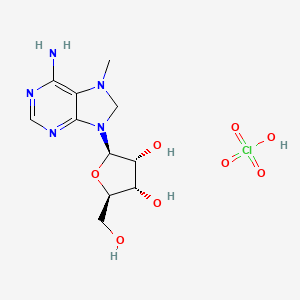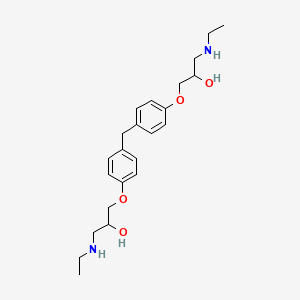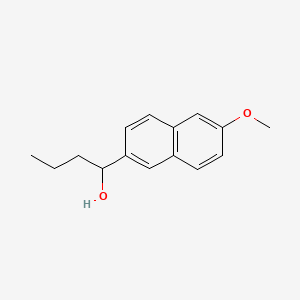
2,5-Pyridinediacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyridinediacetonitrile is a chemical compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with acetonitrile groups attached at the 2 and 5 positions .Wissenschaftliche Forschungsanwendungen
Synthesis of Chromene Derivatives
Researchers have investigated the condensation of salicylaldehydes and malononitrile, leading to the synthesis of new dimeric chromene derivatives. These compounds demonstrated significant bioactivity, with one derivative showing the ability to inhibit the growth of Aspergillus spp. and reduce ochratoxin A production by about 93% at certain concentrations (Costa et al., 2008).
Development of Pyridine Derivatives
A palladium-catalyzed cascade reaction of δ-ketonitriles with arylboronic acids was developed to synthesize pyridines. This method offers a practical and atom-economical approach to create valuable pyridine derivatives with a wide range of functional groups (Yao et al., 2020).
Creation of Novel Polyimides
New polyimides containing pyridine moieties were synthesized for potential applications in materials science. These polyimides showed good solubility, thermal stability, and mechanical properties, making them promising candidates for various industrial applications (Wang et al., 2006).
Corrosion Inhibition
Pyridine derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic conditions. The research found that certain pyridine derivatives could significantly reduce corrosion, with inhibition efficiencies reaching up to 90.24% under specific conditions (Ansari et al., 2015).
Ligand Field-Tuned Magnet Behavior
The ligand field around metal centers can be carefully adjusted to modify spin dynamics, as demonstrated in studies of 2p-4f complexes. This research has implications for the development of materials with specific magnetic properties (Mei et al., 2012).
Eigenschaften
IUPAC Name |
2-[6-(cyanomethyl)pyridin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-3-8-1-2-9(4-6-11)12-7-8/h1-2,7H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTVTHRQZWBLQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
